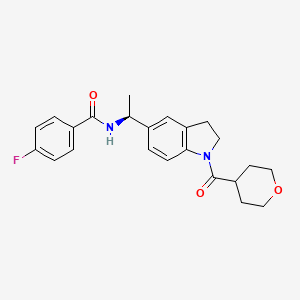

(S)-Ido1-IN-5

Description

Propriétés

IUPAC Name |

4-fluoro-N-[(1S)-1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBWFWVVKLRSHS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Remodeling the Immunosuppressive Tumor Microenvironment: A Technical Guide to the Mechanism of Action of (S)-Ido1-IN-5

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (S)-Ido1-IN-5 (also known as LY-3381916), a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), within the tumor microenvironment (TME). This document is intended for researchers, scientists, and drug development professionals engaged in the field of immuno-oncology.

Introduction: The Central Role of IDO1 in Tumor Immune Evasion

The tumor microenvironment is a complex ecosystem where cancer cells employ various strategies to evade immune surveillance.[1] One critical mechanism is the metabolic reprogramming of the TME, with the IDO1-mediated kynurenine pathway emerging as a central player in orchestrating immunosuppression.[1]

IDO1 is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) to N-formylkynurenine, which is subsequently converted to kynurenine (Kyn).[2] This enzymatic activity establishes a profoundly immunosuppressive TME through two primary, interconnected mechanisms:

-

Tryptophan Depletion: The depletion of tryptophan in the local TME inhibits the proliferation and activation of effector T cells and Natural Killer (NK) cells, which are crucial for anti-tumor immunity.[2][3] This nutrient deprivation induces a state of anergy (unresponsiveness) in T cells.[2]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3] These immunosuppressive cell populations further dampen the anti-tumor immune response.

High expression of IDO1 is observed in a wide range of human cancers and is often associated with a poor prognosis.[2] The enzyme is expressed not only by tumor cells but also by various immune and stromal cells within the TME, including dendritic cells (DCs), macrophages, and fibroblasts.[2] This widespread expression highlights the pervasive influence of the IDO1 pathway in creating an immune-privileged niche for tumor growth.

(S)-Ido1-IN-5: A Novel Inhibitor Targeting Apo-IDO1

(S)-Ido1-IN-5 (LY-3381916) is a potent, selective, and orally bioavailable inhibitor of IDO1.[4][5] A key and distinguishing feature of its mechanism of action is its binding to the apo-form of IDO1 , the enzyme lacking its heme cofactor, rather than the mature, heme-bound holoenzyme.[6][7][8] This unique binding mode has significant implications for its inhibitory activity and pharmacodynamic profile.

By occupying the heme-binding pocket of apo-IDO1, (S)-Ido1-IN-5 prevents the incorporation of the heme cofactor, which is essential for the enzyme's catalytic activity.[1][9] This mechanism requires the natural turnover of the mature heme-bound IDO1 to generate the apo-enzyme, which can then be targeted by the inhibitor.[1] Preclinical modeling suggests that this mechanism can lead to sustained target inhibition.[1]

Table 1: Properties of (S)-Ido1-IN-5 (LY-3381916)

| Property | Description | Source(s) |

| Chemical Name | (R)-4-Fluoro-N-(1-(1-(tetrahydro-2H-pyran-4-carbonyl)indolin-5-yl)ethyl)benzamide | [3] |

| Synonyms | LY-3381916, (S)-IDO1-IN-5 | [4][10] |

| Target | Apo-Indoleamine 2,3-dioxygenase 1 (apo-IDO1) | [6][7][8] |

| IC50 | Cell-based IC50 = 7 nM (for newly synthesized, heme-lacking IDO1) | [3] |

| Key Features | Potent, selective, orally bioavailable, brain-penetrant | [4][10] |

Restoring Anti-Tumor Immunity: The Downstream Effects of (S)-Ido1-IN-5

By inhibiting IDO1, (S)-Ido1-IN-5 effectively reverses the immunosuppressive effects of tryptophan catabolism within the tumor microenvironment. This leads to a multi-faceted restoration of anti-tumor immunity.

Reversal of Tryptophan Depletion and Kynurenine Accumulation

The primary biochemical effect of (S)-Ido1-IN-5 is the inhibition of tryptophan conversion to kynurenine. This leads to:

-

Increased Tryptophan Levels: Restoring local tryptophan concentrations alleviates the nutrient deprivation stress on effector T cells, enabling their proliferation and activation.[3]

-

Decreased Kynurenine Levels: Reducing the concentration of immunosuppressive kynurenine metabolites diminishes the signals that promote Treg and MDSC differentiation and function.[3]

Modulation of Immune Cell Populations

The changes in the metabolic landscape of the TME induced by (S)-Ido1-IN-5 lead to a favorable shift in the composition and function of immune cell infiltrates:

-

Enhanced Effector T Cell Function: With tryptophan levels restored, cytotoxic T lymphocytes (CTLs) can effectively recognize and kill tumor cells.[3] Preclinical studies have shown that treatment with LY3381916 leads to an increase in CD8+ T cells in the tumor tissue.[5]

-

Reduced Immunosuppressive Cell Activity: The decrease in kynurenine levels leads to a reduction in the number and suppressive capacity of Tregs and MDSCs within the TME.[3]

-

Activation of Dendritic Cells (DCs) and Natural Killer (NK) Cells: IDO1 inhibition can also enhance the function of other critical immune cells, such as DCs, which are responsible for antigen presentation, and NK cells, which provide innate anti-tumor immunity.[3]

The following diagram illustrates the signaling cascade initiated by IDO1 and the points of intervention by (S)-Ido1-IN-5.

Caption: Signaling pathway of IDO1-mediated immunosuppression and the mechanism of (S)-Ido1-IN-5.

Experimental Protocols for Evaluating (S)-Ido1-IN-5

To assess the efficacy of (S)-Ido1-IN-5 and elucidate its mechanism of action, a series of in vitro and in vivo experiments are essential.

In Vitro Assays

1. Cell-Based Kynurenine Production Assay

This assay is fundamental for determining the potency of IDO1 inhibitors in a cellular context.

-

Principle: Measure the production of kynurenine in the supernatant of cancer cells that endogenously or inducibly express IDO1.

-

Protocol:

-

Seed a suitable cancer cell line (e.g., SKOV-3 ovarian cancer cells) in a 96-well plate.[11]

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.[11]

-

Treat the cells with a serial dilution of (S)-Ido1-IN-5 for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using a colorimetric assay (e.g., with p-dimethylaminobenzaldehyde) or by LC-MS.[11]

-

Calculate the IC50 value by plotting the percentage of kynurenine production against the inhibitor concentration.

-

2. T-Cell Co-culture Assay

This assay evaluates the ability of an IDO1 inhibitor to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.

-

Principle: Co-culture IDO1-expressing cancer cells with a T-cell line (e.g., Jurkat) or primary T cells and measure T-cell activation markers.

-

Protocol:

-

Seed IDO1-expressing cancer cells in a 96-well plate and treat with IFNγ to induce IDO1.

-

Add the T-cell line or primary T cells to the cancer cell culture.

-

Add a T-cell activator (e.g., anti-CD3/CD28 beads or PHA).

-

Treat the co-culture with a serial dilution of (S)-Ido1-IN-5.

-

After 48-72 hours, measure T-cell activation by quantifying:

-

Cytokine production (e.g., IL-2, IFNγ) in the supernatant by ELISA.

-

Expression of activation markers (e.g., CD69, CD25) on T cells by flow cytometry.

-

T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

-

-

In Vivo Studies

Syngeneic Mouse Tumor Models

These models are crucial for evaluating the anti-tumor efficacy and immunomodulatory effects of (S)-Ido1-IN-5 in a system with a competent immune system.

-

Principle: Implant a murine tumor cell line that expresses IDO1 into an immunocompetent mouse of the same genetic background.

-

Protocol:

-

Implant IDO1-expressing tumor cells (e.g., B16F10 melanoma cells engineered to express IDO1) subcutaneously or orthotopically into syngeneic mice (e.g., C57BL/6).[9]

-

Once tumors are established, treat the mice with (S)-Ido1-IN-5 (e.g., via oral gavage) as a monotherapy or in combination with other immunotherapies (e.g., anti-PD-1/PD-L1 antibodies).[1]

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, collect tumors, spleens, and blood for pharmacodynamic analysis.

-

Pharmacodynamic Endpoints

-

Tumor Growth Inhibition (TGI): Calculate the percentage of TGI compared to the vehicle-treated control group.

-

Immune Cell Infiltration: Analyze the composition of immune cells within the tumor by flow cytometry or immunohistochemistry, quantifying the populations of CD8+ T cells, Tregs, MDSCs, and NK cells.

-

Tryptophan and Kynurenine Levels: Measure the concentrations of tryptophan and kynurenine in plasma and tumor tissue by LC-MS/MS to confirm target engagement.[9]

The following diagram outlines a typical experimental workflow for the preclinical evaluation of (S)-Ido1-IN-5.

Caption: Preclinical experimental workflow for the evaluation of (S)-Ido1-IN-5.

Conclusion and Future Directions

(S)-Ido1-IN-5 represents a novel class of IDO1 inhibitors with a distinct mechanism of action targeting the apo-form of the enzyme. By effectively inhibiting the conversion of tryptophan to kynurenine, this compound can remodel the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor immunity. Its ability to restore effector T cell function while diminishing the influence of immunosuppressive cells makes it a promising candidate for cancer immunotherapy, particularly in combination with other immune checkpoint inhibitors.

Further research should focus on elucidating the full spectrum of its immunomodulatory effects in various tumor types and identifying predictive biomarkers to select patient populations most likely to respond to this therapeutic strategy. The unique mechanism of targeting apo-IDO1 may offer advantages in terms of specificity and duration of action, warranting continued investigation in both preclinical and clinical settings.

References

-

PNAS. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. 2018. Available from: [Link]

-

Oncotarget. Cell based functional assays for IDO1 inhibitor screening and characterization. 2018. Available from: [Link]

-

Frontiers in Immunology. The IDO–AhR Axis Controls Th17/Treg Immunity in a Pulmonary Model of Fungal Infection. 2017. Available from: [Link]

-

RCSB PDB. 5ETW: Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with NLG919 analogue. 2016. Available from: [Link]

-

Synapse. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy. 2024. Available from: [Link]

-

AACR Journals. Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. 2019. Available from: [Link]

-

Journal for ImmunoTherapy of Cancer. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. 2020. Available from: [Link]

-

ResearchGate. Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... Available from: [Link]

-

Journal of Immunotherapy. A Phase I Study of an IDO-1 Inhibitor (LY3381916) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer. 2021. Available from: [Link]

-

Nature. An adverse tumor-protective effect of IDO1 inhibition. 2023. Available from: [Link]

-

ResearchGate. Regulatory effect of IDO on T cells and Tregs in immune... Available from: [Link]

Sources

- 1. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]

- 2. Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. LY-3381916 | IDO/TDO 억제제 | IDO/TDO Inhibitor | KR Stock | Selleck 한국 (Selleck Korea) [selleck.kr]

- 5. A Phase I Study of an IDO-1 Inhibitor (LY3381916) as Monotherapy and in Combination With an Anti-PD-L1 Antibody (LY3300054) in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Determination of IC50 Values for Human IDO1 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the in vitro inhibitory potential of compounds targeting the human Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. While focusing on the methodology to assess novel compounds like (S)-Ido1-IN-5, this document establishes a robust scientific protocol applicable to any potential IDO1 inhibitor.

Section 1: The Central Role of Indoleamine 2,3-Dioxygenase 1 (IDO1) in Immune Homeostasis

Enzymatic Function and the Kynurenine Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan.[1] This reaction involves the oxidative cleavage of the tryptophan's pyrrole ring to produce N-formylkynurenine, which is subsequently converted to kynurenine.[1] This process is the entry point into the kynurenine pathway, a metabolic cascade responsible for producing several bioactive metabolites and ultimately leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[2]

IDO1 as an Immunomodulatory Checkpoint

Under normal physiological conditions, IDO1 activity is low. However, its expression is dramatically upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), in response to inflammation or infection.[2][3] The resulting enzymatic activity has profound immunoregulatory effects through two primary mechanisms:

-

Tryptophan Depletion: The rapid consumption of tryptophan in the local microenvironment starves immune cells, particularly T-cells, which are highly sensitive to its availability. This deprivation leads to cell cycle arrest and anergy (a state of non-responsiveness).[4][5]

-

Kynurenine Accumulation: The metabolic products of tryptophan catabolism, collectively known as kynurenines, actively suppress effector T-cell function and promote the differentiation and activity of regulatory T-cells (Tregs).[6]

In the context of oncology, many tumors exploit this pathway to create an immunosuppressive microenvironment, thereby evading immune surveillance and destruction.[4][6] Elevated IDO1 expression is often correlated with poor prognosis in various cancers, making it a prime therapeutic target for cancer immunotherapy.[1]

Section 2: (S)-Ido1-IN-5 and the Landscape of IDO1 Inhibition

Overview of IDO1 Inhibitors

IDO1 inhibitors are small molecules designed to block the enzyme's catalytic activity, thereby preventing tryptophan degradation.[1] This action aims to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations, reactivating anti-tumor T-cell responses.

Potency of Selected IDO1 Inhibitors: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% in vitro. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Human IDO1 IC50 (Enzymatic/Biochemical) | Human IDO1 IC50 (Cell-Based) | Selectivity Profile |

| (S)-Ido1-IN-5 | To be determined via protocol | To be determined via protocol | To be determined |

| IDO-IN-5 | 1 - 10 µM[7] | Not specified | Not specified |

| Epacadostat (INCB024360) | ~72 nM - 73 nM[2][8] | ~7 - 18 nM[2][9][10] | Highly selective for IDO1 over IDO2 and TDO.[2][11] |

| BMS-986205 (Linrodostat) | Not specified | 0.5 nM[12] | Potent and selective for IDO1.[12] |

| Navoximod (GDC-0919) | Not specified | 75 nM[13] | 10- to 20-fold selectivity against TDO.[13] |

Note: IC50 values can vary between experiments due to different assay conditions (e.g., enzyme concentration, substrate concentration, buffer components).

Section 3: Core Methodology: In Vitro IC50 Determination for Human IDO1

This section provides a robust, field-proven protocol for determining the IC50 value of a test compound, such as (S)-Ido1-IN-5, against recombinant human IDO1. The method is based on a well-established absorbance-based assay.[14]

Assay Principle

The assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream product, kynurenine. The reaction is initiated by adding the substrate, L-tryptophan, to a mixture containing recombinant human IDO1 enzyme and necessary co-factors. In the presence of an inhibitor, the rate of tryptophan conversion to N-formylkynurenine is reduced. The reaction is terminated, and the N-formylkynurenine is chemically hydrolyzed to kynurenine. Kynurenine then reacts with Ehrlich's Reagent (p-dimethylaminobenzaldehyde) to form a yellow-colored product, the absorbance of which is measured spectrophotometrically at 480 nm. The intensity of the color is directly proportional to the amount of kynurenine produced and thus to the IDO1 enzyme activity.

Essential Reagents and Materials

-

Recombinant Human IDO1 Enzyme: High-purity, active enzyme.

-

Test Inhibitor Stock: (S)-Ido1-IN-5 dissolved in 100% DMSO (e.g., at 10 mM).

-

Reference Inhibitor Stock: Epacadostat dissolved in 100% DMSO (e.g., at 1 mM).

-

IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.

-

Reaction Cocktail (prepare fresh):

-

L-Tryptophan (Substrate)

-

Ascorbic Acid (Reductant to maintain heme iron in the ferrous state)

-

Methylene Blue (Electron transfer cofactor)

-

Catalase (To remove H₂O₂ which can damage the heme enzyme)

-

-

Reaction Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) in glacial acetic acid.

-

Apparatus: 96-well microplates (UV-transparent optional), multichannel pipettors, spectrophotometer (plate reader), 37°C and 50°C incubators.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and includes self-validating controls.

Step 1: Preparation of Reagents

-

Prepare IDO1 Assay Buffer (50 mM K₂HPO₄, pH 6.5): Adjust pH carefully. Store at 4°C.

-

Prepare Reaction Cocktail: For each reaction, the final mixture should contain the assay buffer and final concentrations of 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase, and 400 µM L-Tryptophan.[14] The causality for these components is crucial: Ascorbate maintains the heme iron in its active Fe²⁺ state, while Methylene Blue acts as an artificial electron donor for the catalytic cycle. Catalase prevents oxidative damage to the IDO1 enzyme.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the (S)-Ido1-IN-5 and reference inhibitor (Epacadostat) stocks in IDO1 Assay Buffer to achieve a range of concentrations (e.g., 10-point curve, from 100 µM down to 1 pM). The final DMSO concentration in the assay should be kept constant and low (≤0.5%) to avoid solvent effects.

Step 2: Assay Setup (in a 96-well plate)

-

Layout the Plate: Designate wells for:

-

Blank (No Enzyme): Contains all components except the IDO1 enzyme.

-

Positive Control (No Inhibitor): Contains all components, including enzyme and DMSO vehicle. Represents 100% enzyme activity.

-

Test Compound Wells: Contains all components + serial dilutions of (S)-Ido1-IN-5.

-

Reference Compound Wells: Contains all components + serial dilutions of Epacadostat.

-

-

Add Inhibitor/Vehicle: Add a small volume (e.g., 10 µL) of the diluted inhibitors or vehicle (assay buffer with DMSO) to the appropriate wells.

-

Add Enzyme: Add recombinant human IDO1 enzyme (e.g., 10-20 µL, pre-diluted in cold assay buffer) to all wells except the "Blank" wells.

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

Step 3: Initiating and Terminating the Enzymatic Reaction

-

Initiate Reaction: Add the Reaction Cocktail (containing L-Tryptophan) to all wells to start the enzymatic reaction.

-

Incubate: Immediately transfer the plate to a 37°C incubator for a set period (e.g., 30-60 minutes). This time should be within the linear range of the reaction, determined in preliminary experiments.

-

Terminate Reaction: Stop the reaction by adding 20 µL of 30% (w/v) TCA to all wells.[14] This denatures the enzyme, halting all activity.

Step 4: Kynurenine Detection

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes. This step is critical as it hydrolyzes the initial product, N-formylkynurenine, into kynurenine, which is required for colorimetric detection.[14]

-

Centrifugation: Centrifuge the plate (e.g., at 2500 rpm for 10 minutes) to pellet the precipitated protein.[4]

-

Color Development: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate. Add 100 µL of the Detection Reagent (Ehrlich's Reagent) to each well.[4]

-

Incubate: Allow the color to develop at room temperature for 10-15 minutes.

-

Measure Absorbance: Read the absorbance of each well at 480 nm using a microplate reader.

Data Analysis and IC50 Calculation

-

Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other absorbance readings.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Absorbance of Test Well / Average Absorbance of Positive Control Well))

-

Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism or R) to fit the curve and calculate the IC50 value. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Section 4: Visualizing the Science

The Kynurenine Pathway and IDO1 Inhibition Point

Caption: IDO1 catalyzes the rate-limiting step of Tryptophan degradation.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for the in vitro IDO1 IC50 assay.

References

-

Active Biochem. Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. August 10, 2023. [Online]. Available: [Link]

-

Yue, E.W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Available: [Link]

-

Sartini, D., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. [Online]. Available: [Link]

-

Zhai, L., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. [Online]. Available: [Link]

-

Mautino, M.R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Online]. Available: [Link]

-

BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Online]. Available: [Link]

-

Tomaszewska-Kiecana, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. [Online]. Available: [Link]

-

Li, F., et al. (2023). Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Chemistry. [Online]. Available: [Link]

-

Lin, H-H., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

-

Kumar, S., et al. (2022). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Online]. Available: [Link]

-

Prendergast, G.C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Online]. Available: [Link]

- U.S. Patent No. US10945994B2. (2021). Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body. [Online].

-

ResearchGate. IC50 values of compounds i1-i3, i6-i24 and j1-j3 against IDO1 and TDO. [Online]. Available: [Link]

- W.O. Patent No. WO2014150677A1. (2014). Inhibitors of indoleamine 2,3-dioxygenase (ido). [Online].

-

ResearchGate. IDO1 inhibitors in clinical trials. [Online]. Available: [Link]

-

ResearchGate. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. [Online]. Available: [Link]

-

Wang, K., et al. (2021). Discovery of the First Potent IDO1/IDO2 Dual Inhibitors: A Promising Strategy for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

Zarrow, E.H., et al. (2023). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. ACS Chemical Neuroscience. [Online]. Available: [Link]

Sources

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 5. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]

- 6. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic and Pharmacodynamic Profiling of (S)-Ido1-IN-5 in Murine Models: A Technical Whitepaper

Executive Summary

The tumor microenvironment (TME) frequently hijacks the indoleamine 2,3-dioxygenase 1 (IDO1) pathway to deplete local tryptophan and generate immunosuppressive kynurenine metabolites. (S)-Ido1-IN-5 (the active S-enantiomer of the clinical candidate LY3381916) represents a paradigm shift in IDO1 inhibition. Unlike traditional catalytic inhibitors, it selectively binds to the apo-enzyme[1]. This in-depth technical guide synthesizes the mechanistic rationale, pharmacokinetic (PK) properties, and pharmacodynamic (PD) profiling of (S)-Ido1-IN-5 in mouse models, providing actionable, self-validating protocols for preclinical researchers.

Mechanistic Rationale: The Apo-IDO1 Targeting Paradigm

To understand the experimental behavior of (S)-Ido1-IN-5, one must first understand its unique causality at the molecular level.

Traditional IDO1 inhibitors (e.g., epacadostat) are heme-competitive; they bind to the mature, heme-containing holo-IDO1 enzyme. However, several heme-binding inhibitors inadvertently act as agonists for the Aryl Hydrocarbon Receptor (AHR) by structurally mimicking kynurenine, thereby confounding their own immunosuppression-relieving efficacy[1].

(S)-Ido1-IN-5 bypasses this limitation by binding exclusively to newly synthesized apo-IDO1 (lacking heme) [1]. By occupying the heme-binding pocket before maturation, it prevents the enzyme from ever becoming catalytically active[1][2].

-

The Causality of Efficacy: Because it does not interact with the mature enzyme, substantial inhibition of IDO1 in tumors requires the natural turnover and degradation of existing mature holo-IDO1. This dictates that continuous, sustained drug exposure is required to capture newly synthesized apo-IDO1 over time[1].

Caption: Mechanism of (S)-Ido1-IN-5: Selective binding to Apo-IDO1 prevents holo-enzyme maturation.

Pharmacokinetic (PK) Profile in Murine Models

(S)-Ido1-IN-5 was engineered through structural modification of an oxalamide-derived chemotype to optimize oral bioavailability and metabolic stability[1].

In murine models, the compound exhibits significantly reduced clearance compared to earlier generations[1]. A critical differentiator of (S)-Ido1-IN-5 is its ability to cross the blood-brain barrier (BBB). The unbound brain-to-plasma partition coefficient ( Kp,uu ) in rodents is 0.26, indicating highly significant central nervous system (CNS) penetration[1][3]. This makes it an exceptional tool compound for studying IDO1-driven immunosuppression in glioblastoma or brain metastasis models.

Table 1: Quantitative PK/PD Parameters of (S)-Ido1-IN-5

| Parameter | Value / Observation |

| Target Affinity (Cellular IC50) | ~7 nM (Highly potent) |

| Isozyme Selectivity (TDO2 IC50) | > 20 µM (Highly selective) |

| CNS Penetration ( Kp,uu in rodents) | 0.26 |

| Metabolic Stability | Very High (Reduced clearance) |

| Efficacious Dosing Regimen | Once Daily (QD) |

| Target Inhibition Duration | > 90% inhibition maintained over 24 hours |

Pharmacodynamic (PD) Profile & Biomarker Modulation

The primary PD biomarker for IDO1 activity is the systemic and tumoral ratio of kynurenine to tryptophan (Kyn/Trp).

In preclinical modeling, (S)-Ido1-IN-5 demonstrates profound PD effects. In a lipopolysaccharide (LPS)-induced mouse model—where systemic inflammation drives robust, acute IDO1 expression—the compound nearly completely suppresses LPS-induced kynurenine production[1]. Because of its high metabolic stability, PK/PD modeling confirms that once-daily (QD) dosing is sufficient to maintain >90% target inhibition over a 24-hour period[1][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Built-in control checkpoints verify that the biological model is functioning correctly before drug efficacy is interpreted.

Protocol 1: In Vivo PK and CNS Penetration Assessment

-

Formulation: Dissolve (S)-Ido1-IN-5 sequentially in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended to ensure a clear solution[4].

-

Dosing: Administer via oral gavage (PO) at 10 mg/kg to fasted male C57BL/6 mice.

-

Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Euthanize a subset of mice at Tmax (typically 1-2 hours) to harvest whole brain tissue.

-

Self-Validation Checkpoint: Perform equilibrium dialysis on blank mouse plasma and brain homogenate to determine the fraction unbound ( fu ). The calculation of Kp,uu (unbound brain / unbound plasma concentration) must incorporate these fu values; relying on total drug concentration will yield false-positive CNS penetration data.

-

Quantification: Extract the compound using acetonitrile protein precipitation and analyze via LC-MS/MS.

Protocol 2: LPS-Induced PD Biomarker Assay

-

Induction: Inject C57BL/6 mice intraperitoneally (IP) with 1 mg/kg LPS to induce systemic IDO1 expression.

-

Treatment: Administer (S)-Ido1-IN-5 (PO) 2 hours prior to the LPS challenge to ensure the drug is present to bind newly synthesized apo-IDO1.

-

Self-Validation Checkpoint: At 24 hours post-LPS, quantify plasma Kyn and Trp via LC-MS/MS. Validation rule: The assay is only considered valid if the Vehicle + LPS control group demonstrates a >5-fold increase in plasma Kynurenine compared to the Naive (No LPS) control group. If this induction fails, drug suppression cannot be accurately measured.

-

Endpoint: Calculate the Kyn/Trp ratio reduction in the (S)-Ido1-IN-5 treated cohort relative to the Vehicle + LPS cohort.

Caption: Step-by-step workflow for evaluating the PK/PD relationship of (S)-Ido1-IN-5 in mouse models.

Translational Outlook

The unique apo-IDO1 targeting mechanism of (S)-Ido1-IN-5 avoids the pitfalls of AHR agonism seen in first-generation inhibitors[1]. In syngeneic mouse tumor models, combining this compound with anti-PD-L1 antibodies (such as LY3300054) has been shown to significantly enhance T-cell responses and overall anti-tumor activity[1][3]. For researchers investigating the intersection of tryptophan catabolism, immune checkpoint blockade, and neuro-oncology, the highly optimized PK profile and brain penetrance of (S)-Ido1-IN-5 make it an indispensable preclinical asset.

References

-

Dorsey, F.C., Benhadji, K.A., Sams, L.L., et al. "Abstract 5245: Identification and characterization of the IDO1 inhibitor LY3381916." Cancer Research 78(13 Supplement), 5245 (2018). Available at:[Link]

-

Platten, M., et al. "Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges." OncoTargets and Therapy (Dove Medical Press), 2022. Available at:[Link]

-

Zhang, L., et al. "Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies." International Journal of Nanomedicine (NIH/PMC), 2024. Available at:[Link]

Sources

A Deep Dive into the Structural Basis and Binding Energetics of IDO1 Inhibition: A Technical Guide

This guide provides a comprehensive technical overview of the structural and biophysical principles governing the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immunometabolism and a key target in modern cancer immunotherapy. While the specific compound (S)-Ido1-IN-5 is noted, publicly available crystallographic and detailed binding affinity data are limited. Therefore, this document will utilize the well-characterized and clinically relevant inhibitor, epacadostat (INCB024360) , as a representative case study to explore the core principles of IDO1-inhibitor interactions. The methodologies and insights presented herein are directly applicable to the study of novel inhibitors like (S)-Ido1-IN-5.

Introduction: IDO1, a Gatekeeper of Immune Tolerance in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] In the context of the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells has profound immunosuppressive effects.[4][5] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for the proliferation and function of effector T cells, and the accumulation of kynurenine and its downstream metabolites, which actively promote the differentiation and function of regulatory T cells (Tregs) and induce T cell apoptosis.[2][6][7][8]

This enzymatic activity establishes an immunosuppressive milieu that allows tumors to evade immune surveillance, making IDO1 a highly attractive target for therapeutic intervention.[2][5][9] The development of small molecule inhibitors targeting IDO1 aims to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[1][2] A thorough understanding of the crystal structure of inhibitor-bound IDO1 and the precise quantification of binding affinity are paramount for the rational design and optimization of potent and selective IDO1 inhibitors.

Structural Analysis of the IDO1-Inhibitor Complex

The crystal structure of human IDO1 in complex with an inhibitor provides an atomic-level blueprint of the binding interactions that drive inhibitory activity. This section will focus on the key structural features of the IDO1 active site and the binding mode of our representative inhibitor, epacadostat.

The IDO1 Active Site: A Heme-Containing Catalytic Core

The IDO1 protein consists of a smaller N-terminal domain and a larger C-terminal domain which houses the catalytic active site.[10] The active site is characterized by a protoporphyrin IX heme group, with the iron atom being the site of oxygen binding and catalysis. The architecture of the active site can be broadly divided into two pockets, pocket A and pocket B, which accommodate different parts of the substrate and inhibitors.[11][12] Key amino acid residues, such as Phe226 and Arg231, play a crucial role in substrate recognition and inhibitor binding through hydrophobic and hydrogen bonding interactions.[11][13]

Case Study: Crystal Structure of IDO1 Bound to Epacadostat (PDB ID: 5WN8)

The crystal structure of human IDO1 in complex with epacadostat (PDB ID: 5WN8) reveals the precise mechanism of its potent inhibition.[14] Epacadostat is a hydroxyamidine-based inhibitor that directly coordinates with the heme iron.

-

Heme Coordination: The primary interaction is the coordination of one of the nitrogen atoms of the hydroxyamidine moiety of epacadostat to the ferric (Fe³⁺) heme iron. This direct binding to the catalytic center physically blocks the binding of the substrate, L-tryptophan, and molecular oxygen.

-

Key Residue Interactions: The inhibitor is further stabilized within the active site through a network of non-covalent interactions with surrounding amino acid residues. These interactions are critical for the high affinity and specificity of the inhibitor. While the specific interactions for epacadostat are detailed in its crystallographic data, typical interactions for potent IDO1 inhibitors involve:

-

Hydrogen Bonds: Formation of hydrogen bonds with residues such as Ser167 and the backbone of Ala264.

-

Hydrophobic Interactions: The aromatic rings of the inhibitor often engage in hydrophobic and π-π stacking interactions with residues like Phe163, Phe226, and Leu234.[13][15]

-

Salt Bridges: Interactions with charged residues like Arg231 can also contribute to binding.[13]

-

The following diagram illustrates the general workflow for determining the crystal structure of an IDO1-inhibitor complex.

Caption: Workflow for X-ray Crystallography of an IDO1-Inhibitor Complex.

Quantitative Analysis of Binding Affinity

Binding affinity is a critical parameter in drug development, quantifying the strength of the interaction between an inhibitor and its target enzyme. It is commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Binding Affinity Data for Representative IDO1 Inhibitors

The following table summarizes the binding affinity data for epacadostat and other notable IDO1 inhibitors. This data provides a quantitative basis for comparing the potency of different chemical scaffolds.

| Inhibitor | Binding Affinity Metric | Value | Reference |

| Epacadostat (INCB024360) | IC50 (enzymatic) | 70 nM | [14] |

| Epacadostat (INCB024360) | IC50 (cellular) | 19 nM | [14] |

| 1-Methyl-D-Tryptophan | Ki | 34 µM | [8] |

| NLG919 Analogue | IC50 | Potent | [16] |

| Amg-1 | IC50 | Potent | [11] |

Methodology for Determining Binding Affinity: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the direct measurement of binding affinity.[17] It quantifies the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[18][19]

-

Preparation of Reagents:

-

Prepare a solution of purified human IDO1 protein at a known concentration (typically 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of the inhibitor at a concentration 10-20 times higher than the protein concentration in the same buffer. It is crucial that both solutions are in identical buffer to minimize heats of dilution.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument.

-

Load the IDO1 solution into the sample cell and the identical buffer into the reference cell.

-

Load the inhibitor solution into the injection syringe.

-

Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).

-

-

Titration Experiment:

-

Perform a series of small, sequential injections (e.g., 2-5 µL) of the inhibitor solution from the syringe into the IDO1 solution in the sample cell.

-

The instrument measures the heat change associated with each injection. Initially, with a large excess of protein binding sites, the heat change per injection is significant. As the protein becomes saturated with the inhibitor, the heat change diminishes until only the heat of dilution is observed.

-

-

Data Analysis:

-

The raw data (a series of heat-release or absorption peaks) is integrated to obtain the heat change per mole of injectant.

-

This data is then fit to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

The following diagram illustrates the principle of an ITC experiment.

Caption: Principle of Isothermal Titration Calorimetry (ITC) for Binding Analysis.

Conclusion and Future Directions

The intricate interplay between an inhibitor and the IDO1 active site, elucidated through high-resolution crystal structures and quantified by precise binding affinity measurements, forms the cornerstone of rational drug design in this therapeutic area. The case of epacadostat demonstrates how direct heme coordination, supplemented by a network of favorable interactions with key active site residues, leads to potent inhibition. The experimental protocols for crystallography and ITC outlined in this guide provide a robust framework for the characterization of novel IDO1 inhibitors.

For compounds like (S)-Ido1-IN-5, the application of these techniques will be essential to:

-

Determine its precise binding mode within the IDO1 active site.

-

Quantify its binding affinity and thermodynamic signature.

-

Establish a structure-activity relationship (SAR) to guide further optimization of potency, selectivity, and pharmacokinetic properties.

As the field of cancer immunotherapy continues to evolve, the detailed structural and biophysical characterization of next-generation IDO1 inhibitors will remain a critical endeavor in the development of more effective treatments for patients.

References

-

The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. (n.d.). PMC. Retrieved from [Link]

-

The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. (2018, January 30). Frontiers in Immunology. Retrieved from [Link]

-

Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. (2025, August 11). Frontiers in Pharmacology. Retrieved from [Link]

-

Role of indoleamine 2, 3-dioxygenase 1 in immunosuppression of breast cancer. (2023, November 7). Frontiers in Immunology. Retrieved from [Link]

-

The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. (2018, January 31). PubMed. Retrieved from [Link]

-

High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. (n.d.). PMC. Retrieved from [Link]

-

What are IDO1 inhibitors and how do they work?. (2024, June 21). News-Medical.net. Retrieved from [Link]

-

Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Nature Communications. Retrieved from [Link]

-

Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). PMC. Retrieved from [Link]

-

Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. (n.d.). PNAS. Retrieved from [Link]

-

Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2021, December 15). ACS Publications. Retrieved from [Link]

-

Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006, June 27). Nature Protocols. Retrieved from [Link]

-

Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2018, March 1). PMC. Retrieved from [Link]

-

Full article: Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. (2017, August 3). Taylor & Francis Online. Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]

-

Isothermal Titration Calorimetry. (2016, February 18). Malvern Panalytical. Retrieved from [Link]

-

4PK5: Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with Amg-1. (2014, September 3). RCSB PDB. Retrieved from [Link]

-

Binding properties of different categories of IDO1 inhibitors: a microscale thermophoresis study. (2017, August 3). Future Science. Retrieved from [Link]

-

6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. (2018, November 14). RCSB PDB. Retrieved from [Link]

-

5EK4: Crystal structure of the indoleamine 2,3-dioxygenagse 1 (IDO1) complexed with NLG919 analogue. (2015, December 23). RCSB PDB. Retrieved from [Link]

-

8FUR: Crystal structure of human IDO1 with compound 11. (2023, April 26). RCSB PDB. Retrieved from [Link]

-

Structures of IDO1 and IDO1 inhibitors. (A) crystal structure of the.... (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). PMC. Retrieved from [Link]

-

Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer. (2025, July 6). ACS Publications. Retrieved from [Link]

-

Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. (2021, March 15). MDPI. Retrieved from [Link]

-

Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014, August 21). PMC. Retrieved from [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018, July 20). Oncotarget. Retrieved from [Link]

-

Abstract 5245: Identification and characterization of the IDO1 inhibitor LY3381916. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019, June 5). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025, September 26). ACS Publications. Retrieved from [Link]

Sources

- 1. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 6. mednexus.org [mednexus.org]

- 7. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rcsb.org [rcsb.org]

- 17. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

cellular permeability and in vivo bioavailability of (S)-Ido1-IN-5

An In-Depth Technical Guide to the Cellular Permeability and In Vivo Bioavailability of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. Its overexpression in various cancers creates an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which impairs T-cell function. Small molecule inhibitors targeting IDO1 have emerged as a promising strategy in cancer immunotherapy. The therapeutic efficacy of these inhibitors, such as the conceptual molecule (S)-Ido1-IN-5, is critically dependent on two key pharmacokinetic properties: cellular permeability, which allows the drug to reach its intracellular target, and in vivo bioavailability, which determines the extent to which the drug is absorbed and available to exert its systemic effects. This guide provides a comprehensive overview of the principles and methodologies for evaluating these crucial parameters, grounded in established scientific protocols and expert insights.

Introduction: The Rationale for Targeting IDO1 and the Importance of Drug-Like Properties

The IDO1 pathway is a key mechanism of immune escape for tumors. By catabolizing tryptophan, IDO1-expressing tumor cells and antigen-presenting cells starve effector T-cells of this essential amino acid and produce immunosuppressive metabolites, collectively known as kynurenines. This dual action suppresses the anti-tumor immune response. The development of potent and selective IDO1 inhibitors aims to reverse this immunosuppression and restore T-cell-mediated tumor cell killing, making it a compelling target for combination therapy with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.

However, the potency of an inhibitor in a biochemical assay does not guarantee its effectiveness in a biological system. For an orally administered IDO1 inhibitor like (S)-Ido1-IN-5 to be successful, it must possess favorable drug-like properties. It needs to be absorbed from the gastrointestinal tract, remain stable in circulation, distribute to the tumor tissue, and, crucially, permeate the cell membrane to engage with the IDO1 enzyme located in the cytoplasm. Therefore, rigorous assessment of cellular permeability and in vivo bioavailability are non-negotiable steps in the preclinical development cascade.

Cellular Permeability Assessment: Gateway to the Intracellular Target

Cellular permeability describes the ability of a compound to pass through the lipid bilayer of a cell membrane. For IDO1 inhibitors, this is a critical attribute as the target enzyme resides within the cell. Poor permeability can lead to a significant drop-off between in vitro potency and cellular activity. Several methods are employed to predict and measure permeability, ranging from simple in silico models to complex cell-based assays.

In Silico Prediction of Permeability

Before embarking on laboratory experiments, computational models can provide an early indication of a compound's likely permeability. These models are based on physicochemical properties such as:

-

Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal LogP (typically between 1 and 3) is often associated with good permeability.

-

Molecular Weight (MW): Smaller molecules (generally <500 Da) tend to permeate more easily.

-

Polar Surface Area (PSA): A measure of the surface area of a molecule occupied by polar atoms. A lower PSA (typically <140 Ų) is generally preferred for passive diffusion.

-

Number of Hydrogen Bond Donors and Acceptors: These contribute to a molecule's polarity and can hinder its passage through the non-polar cell membrane.

These parameters are often considered together in frameworks like Lipinski's Rule of Five, which provides a useful, albeit not absolute, guideline for predicting oral bioavailability.

In Vitro Permeability Assays: The PAMPA Model

A common and high-throughput method for assessing passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

-

Preparation of Reagents:

-

Prepare a stock solution of (S)-Ido1-IN-5 in DMSO.

-

Prepare a donor solution by diluting the stock solution in a buffer at a specific pH (e.g., pH 5.5 to mimic the upper intestine).

-

Prepare an acceptor solution (e.g., buffer at pH 7.4).

-

Prepare the artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

-

-

Assay Plate Preparation:

-

Carefully coat the filter of a 96-well donor plate with the artificial membrane solution.

-

Add the acceptor solution to the wells of a 96-well acceptor plate.

-

Place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

-

-

Assay Execution:

-

Add the donor solution containing (S)-Ido1-IN-5 to the wells of the donor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, determine the concentration of (S)-Ido1-IN-5 in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

-

Calculation of Permeability Coefficient (Pe):

-

The effective permeability (Pe) is calculated using the following equation:

Where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.

-

The calculated Pe values are often used to classify compounds as having low, medium, or high permeability.

| Permeability Class | Effective Permeability (Pe) (10⁻⁶ cm/s) |

| High | > 10 |

| Medium | 1 - 10 |

| Low | < 1 |

Note: The exact boundaries for these classifications can vary between laboratories.

Caption: The process of Absorption, Distribution, Metabolism, and Excretion (ADME).

Conclusion: Integrating Permeability and Bioavailability Data for Clinical Success

The successful development of an IDO1 inhibitor like (S)-Ido1-IN-5 hinges on a deep understanding of its pharmacokinetic profile. High cellular permeability, as determined by assays like PAMPA and Caco-2, is a prerequisite for the drug to reach its intracellular target and exert its biological effect. Concurrently, adequate oral bioavailability, confirmed through in vivo PK studies, ensures that a sufficient concentration of the drug reaches the systemic circulation to engage with tumors throughout the body. By systematically evaluating these parameters, drug development professionals can make informed decisions, optimize lead compounds, and ultimately increase the probability of translating a potent molecule into a clinically effective cancer immunotherapy.

References

Due to the proprietary nature of "(S)-Ido1-IN-5," this reference list is representative of the methodologies and scientific principles discussed.

-

Title: Lipinski's Rule of Five Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics Source: Cell Biology and Toxicology URL: [Link]

-

Title: High throughput measurement of permeability: P-glycoprotein, Caco-2, and brain-blood barrier Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

-

Title: Pharmacokinetics, Pharmacodynamics and Drug Metabolism Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

The Role of (S)-Ido1-IN-5 in Immune Checkpoint Blockade: Mechanisms, Methodologies, and Therapeutic Implications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The tumor microenvironment (TME) utilizes metabolic reprogramming to evade immune surveillance. A primary driver of this immunosuppression is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-dependent enzyme that catabolizes tryptophan into kynurenine. While first-generation IDO1 inhibitors targeted the mature, heme-bound enzyme (holo-IDO1), clinical outcomes were often limited by off-target effects and incomplete target coverage.

(S)-Ido1-IN-5 , the active S-isomer of the clinical candidate LY3381916, represents a paradigm shift in IDO1 pharmacology. As a highly selective, brain-penetrant inhibitor, it uniquely targets the newly synthesized, heme-free apo-IDO1 [1][2]. This whitepaper provides an in-depth mechanistic analysis of (S)-Ido1-IN-5, detailing its synergistic role in immune checkpoint blockade (ICB) pathways, and outlines self-validating experimental protocols for its preclinical evaluation.

The Mechanistic Paradigm: Apo-IDO1 Targeting

To understand the therapeutic superiority of (S)-Ido1-IN-5, we must first examine the causality of its binding kinetics. Traditional inhibitors (e.g., Epacadostat) coordinate directly with the iron atom in the heme group of mature holo-IDO1[3]. However, the TME is highly oxidative, which can alter heme redox states and reduce the efficacy of heme-binding drugs.

(S)-Ido1-IN-5 bypasses this limitation by occupying the heme-binding pocket of newly synthesized apo-IDO1 before heme incorporation occurs[2][4].

Causality of the Mechanism:

-

Turnover Dependency: Because (S)-Ido1-IN-5 does not inhibit pre-existing mature IDO1, its efficacy is entirely dependent on the natural degradation and turnover of the holo-enzyme[4].

-

Avoidance of AHR Agonism: Kynurenine naturally activates the Aryl Hydrocarbon Receptor (AHR), driving the differentiation of immunosuppressive Regulatory T-cells (Tregs). Certain holo-IDO1 inhibitors inadvertently act as AHR agonists, paradoxically suppressing the immune system. (S)-Ido1-IN-5 is strictly devoid of AHR agonism, ensuring uncompromised immune restoration[4].

-

T-Cell Rescue: By halting kynurenine production at the source, (S)-Ido1-IN-5 prevents tryptophan depletion, thereby rescuing effector T-lymphocyte proliferation and natural killer (NK) cell activation[5].

Mechanism of (S)-Ido1-IN-5 binding apo-IDO1 to restore T-cell immunity.

Synergistic Rationale in Immune Checkpoint Blockade (ICB)

The clinical efficacy of anti-PD-1/PD-L1 therapies is frequently bottlenecked by adaptive resistance. When ICB successfully activates T-cells, these cells release Interferon-gamma (IFN-γ). Paradoxically, IFN-γ is the primary transcriptional inducer of IDO1 in tumor cells[4].

This creates a negative feedback loop: ICB therapy inadvertently arms the tumor with IDO1-mediated immunosuppression.

Administering (S)-Ido1-IN-5 concurrently with an anti-PD-L1 antibody severs this feedback loop. Pre-clinical pharmacokinetic/pharmacodynamic (PK/PD) modeling demonstrates that once-daily dosing of the LY3381916 scaffold maintains >90% target inhibition over 24 hours, effectively neutralizing IFN-γ-induced IDO1 expression and sustaining a robust cytotoxic T-lymphocyte (CTL) response[2][5].

Logical synergy between (S)-Ido1-IN-5 and PD-L1 blockade.

Quantitative Pharmacological Profile

To benchmark (S)-Ido1-IN-5 against the broader landscape of IDO1 inhibitors, we must evaluate its target affinity, binding state, and off-target liabilities. The S-isomer specifically binds IDOL with an IC50 of < 1.5 µM, while exhibiting excellent central nervous system (CNS) penetrance, making it highly viable for glioblastoma or brain metastasis models[1][2].

| Compound | Target State | Primary Mechanism | IC50 (IDO1) | AHR Agonism | Brain Penetrance |

| (S)-Ido1-IN-5 | Apo-IDO1 | Heme-pocket occlusion | < 1.5 µM[1] | Negative[4] | High[2] |

| Epacadostat | Holo-IDO1 | Direct heme coordination | ~71.8 nM[6] | Positive (Contextual) | Low |

| Linrodostat | Apo-IDO1 | Irreversible suicide inhibition | 1.1 - 1.7 nM[7] | Negative | Moderate |

Self-Validating Experimental Methodologies

As Application Scientists, we must design assays that isolate the specific mechanism of action of our compound. Because (S)-Ido1-IN-5 targets apo-IDO1, standard rapid enzymatic assays using purified holo-IDO1 will yield false negatives [8]. The protocol must utilize a cell-based system to allow for natural enzyme turnover.

Protocol: Cell-Based Kynurenine Depletion & Viability Assay

Objective: Quantify the inhibition of IDO1 by (S)-Ido1-IN-5 while strictly controlling for compound-induced cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding & Stimulation: Seed HeLa cells (which highly express IDO1 upon stimulation) at 5×103 cells/well in a 96-well plate. Incubate overnight. Add 50 ng/mL recombinant human IFN-γ to induce robust IDO1 transcription.

-

Compound Administration: Prepare serial dilutions of (S)-Ido1-IN-5 in DMSO (maintaining final DMSO concentration <0.1%). Add to the stimulated cells.

-

Turnover Incubation (Critical Step): Incubate for 48 hours . Causality Note: This extended incubation is mathematically required to allow pre-existing holo-IDO1 to degrade, ensuring newly synthesized apo-IDO1 is trapped by the inhibitor[4].

-

Kynurenine Quantification: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA), incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge, then mix the supernatant 1:1 with Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

-

Self-Validation (Cytotoxicity Control): To the remaining cells in the original plate, immediately add CellTiter-Glo® reagent. Read luminescence. Logic: If luminescence drops concurrently with kynurenine, the reduction is an artifact of cell death, not true IDO1 inhibition. A valid result requires stable luminescence with dropping 490 nm absorbance.

Step-by-step in vitro workflow for evaluating (S)-Ido1-IN-5 efficacy.

Conclusion

(S)-Ido1-IN-5 represents a highly refined approach to metabolic immune checkpoint blockade. By specifically targeting the apo-state of IDO1, it circumvents the redox vulnerabilities of the tumor microenvironment and avoids the AHR-agonism liabilities that plagued earlier generations of inhibitors. For researchers developing combinatorial therapies with anti-PD-1/PD-L1 agents, integrating (S)-Ido1-IN-5 provides a robust, brain-penetrant mechanism to prevent adaptive immune resistance and sustain durable cytotoxic T-cell responses.

References

-

PatSnap Synapse. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy. Retrieved from: [Link]

-

National Cancer Institute (NCI). Definition of IDO-1 inhibitor LY3381916 - NCI Drug Dictionary. Retrieved from: [Link]

-

BioChemPartner. IDO - BioChemPartner.com (Epacadostat Data). Retrieved from: [Link]

-

Factor Bioscience. Directed Differentiation by Small-Molecule Inhibition (Epacadostat vs IDO1-IN-5). Retrieved from:[Link]

Sources

- 1. (S)-IDO1-IN-5 | S-isomer of IDO1-IN-5 | CAS# 2166616-76-6 | InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Directed Differentiation of Gene Edited iPSCs by Small-Molecule Inhibition of a Transgene-Encoded Protein - Factor Bioscience [factor.bio]

- 4. Exploring LY3381916: A Potent IDO1 Inhibitor for Cancer Immunotherapy [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. IDO | BioChemPartner [biochempartner.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

Application Note: Solubilization and Handling of (S)-Ido1-IN-5 in DMSO for Cell-Based Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(S)-Ido1-IN-5 (also known as (S)-LY-3381916) is the highly active S-enantiomer of a potent, brain-penetrant Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitor 1. Unlike traditional catalytic site inhibitors that compete with substrates, (S)-Ido1-IN-5 operates via a unique and highly specific mechanism: it selectively binds to the heme-free apo-form of IDO1. By occupying this pocket, it prevents the incorporation of the heme cofactor required to form the catalytically active holo-enzyme 2.

Because this mechanism relies on precise intracellular target engagement prior to holo-enzyme assembly, maintaining the structural integrity and absolute concentration of the inhibitor in cell-based assays is critical. Improper solubilization can lead to micro-precipitation, drastically skewing IC50 values and rendering immunomodulatory readouts (such as Kynurenine suppression) artifactual.

Physicochemical Profile

To ensure accurate molarity calculations during reconstitution, reference the validated physicochemical properties of (S)-Ido1-IN-5 below 3.

| Property | Value |

| Chemical Name | (S)-Ido1-IN-5 / (S)-LY-3381916 |

| CAS Number | 2166616-76-6 |

| Molecular Formula | C23H25FN2O3 |

| Molecular Weight | 396.45 g/mol |

| Max Solubility (DMSO) | 300 mg/mL (~756.72 mM) |

| Target | Indoleamine 2,3-Dioxygenase 1 (IDO1) |

Mechanistic Pathway Visualization

Caption: Mechanism of (S)-Ido1-IN-5: Selective binding to apo-IDO1 prevents holo-enzyme formation.

Experimental Protocol: Reconstitution in DMSO

Causality & Trustworthiness: While (S)-Ido1-IN-5 is highly soluble in DMSO (up to 300 mg/mL), the compound is notably hygroscopic 1. Moisture introduced from ambient air into older, frequently opened DMSO stocks will drastically reduce the compound's solubility, causing invisible micro-precipitation. Therefore, using fresh, anhydrous DMSO is a strict requirement. Furthermore, sonication is necessary to disrupt micro-aggregates and ensure a true molecular solution, establishing a self-validating baseline for downstream assays.

Step-by-Step Methodology:

-

Equilibration : Allow the sealed vial of (S)-Ido1-IN-5 to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation from introducing moisture to the hygroscopic powder.

-

Solvent Addition : Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve the desired master stock concentration (e.g., 10 mM). (See Section 7 for exact volumes).

-

Sonication : Vortex the vial for 10 seconds, then place it in an ultrasonic water bath at room temperature for 2 to 5 minutes. Inspect visually to ensure the solution is completely clear and free of particulate matter.

-

Aliquoting : Divide the master stock into single-use aliquots (e.g., 10–20 µL) in low-bind microcentrifuge tubes. This completely avoids freeze-thaw cycles, which degrade the compound's structural integrity over time.

-

Storage : Store all aliquots immediately at -80°C. Under these conditions, the reconstituted stock is stable for up to 2 years.

Cell-Based Assay Preparation

Causality & Trustworthiness: For in vitro assays (e.g., measuring Kynurenine suppression in IFN-γ stimulated HeLa or THP-1 cells), the final concentration of DMSO in the culture media must never exceed 0.1% (v/v) . DMSO is amphiphilic; at higher concentrations, it disrupts cell membrane lipid bilayers, causing basal cytotoxicity that confounds the immunomodulatory readouts of the IDO1 inhibitor. By running a strict vehicle control (0.1% DMSO) in parallel, the assay self-validates that any observed reduction in cell viability or Kynurenine production is due to target engagement by (S)-Ido1-IN-5, rather than solvent toxicity.

Step-by-Step Methodology:

-

Thawing : Thaw a single aliquot of the master stock at room temperature just prior to the assay.

-

Intermediate Dilution (1000x) : Perform serial dilutions of the compound in 100% DMSO to create a concentration curve at exactly 1000x the final desired assay concentrations.

-

Expertise Note: Creating a 1000x stock allows for a highly accurate 1:1000 dilution step. Attempting to pipette sub-microliter volumes directly into assay wells introduces massive volumetric error; the 1000x intermediate ensures self-validating precision across all technical replicates.

-

-

Media Spiking : Transfer 1 µL of each intermediate DMSO dilution into 999 µL of pre-warmed, complete culture media. Vortex immediately to ensure rapid and homogeneous dispersion.

-

Application : Aspirate the old media from the cultured cells and replace it with the spiked media. The final DMSO concentration is now perfectly normalized to 0.1% across all wells, including the vehicle control.

Workflow Visualization

Caption: Step-by-step reconstitution and application workflow for (S)-Ido1-IN-5 in cell-based assays.

Quantitative Dilution Reference

Use the following table to determine the exact volume of anhydrous DMSO required to reconstitute standard vial sizes of (S)-Ido1-IN-5 (MW: 396.45 g/mol ) into common master stock concentrations 1.

| Mass of (S)-Ido1-IN-5 | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

| 1 mg | 2.5224 mL | 0.5045 mL | 0.2522 mL |

| 5 mg | 12.6119 mL | 2.5224 mL | 1.2612 mL |

| 10 mg | 25.2239 mL | 5.0448 mL | 2.5224 mL |

References

-

MedChemExpress. "LY-3381916 (IDO1-IN-5) | IDO1 Inhibitor." Retrieved from:[4][1]

-

Selleck Chemicals. "LY-3381916 | IDO/TDO inhibitor | CAS 2166616-75-5." Retrieved from:[2]

-

InvivoChem. "(S)-IDO1-IN-5 | CAS# 2166616-76-6." Retrieved from:[3]

Sources

Application Note: In Vivo Dosing Guidelines and Administration Routes for (S)-Ido1-IN-5 in Murine Models

Target Audience: In Vivo Pharmacologists, Immunologists, and Preclinical Drug Development Scientists Compound: (S)-Ido1-IN-5 (Active S-enantiomer of LY-3381916) Target: Indoleamine 2,3-Dioxygenase 1 (IDO1)

Introduction & Mechanistic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a rate-limiting, heme-containing enzyme responsible for the catabolism of the essential amino acid L-tryptophan (Trp) into L-kynurenine (Kyn) [1]. In the tumor microenvironment (TME), IDO1 overexpression depletes local tryptophan and drives kynurenine accumulation, leading to profound immunosuppression via effector T-cell anergy and the activation of regulatory T cells (Tregs) [2].

(S)-Ido1-IN-5 , the active S-isomer of LY-3381916, is a highly potent, selective, and brain-penetrant IDO1 inhibitor. Unlike traditional IDO1 inhibitors that target the mature, heme-bound enzyme (holo-IDO1), (S)-Ido1-IN-5 uniquely binds to apo-IDO1 (the heme-free form of the enzyme) [3].

The Causality Behind the Mechanism: Targeting holo-IDO1 often leads to off-target agonism of the Aryl Hydrocarbon Receptor (AhR) by the inhibitor itself, which paradoxically mimics kynurenine and maintains immunosuppression. By occupying the heme-binding pocket of apo-IDO1, (S)-Ido1-IN-5 prevents enzyme maturation without triggering AhR agonism, thereby achieving a more robust reversal of tumor-induced immune tolerance [4].

Fig 1: (S)-Ido1-IN-5 blocks apo-IDO1 maturation, preventing Trp depletion and T-cell anergy.

Physicochemical Properties & Formulation Strategy

(S)-Ido1-IN-5 is a highly lipophilic small molecule. Direct dissolution in aqueous buffers (like PBS or saline) will result in immediate precipitation, rendering the drug unabsorbable and leading to erratic pharmacokinetic (PK) profiles. To achieve systemic exposure in mice, the compound must be formulated using specific co-solvents or suspending agents [5].

Table 1: Recommended Vehicle Formulations for Murine Dosing

| Formulation Type | Composition (v/v) | Max Solubility | Administration Route | Causality / Rationale |

| Clear Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | IP, IV, PO | DMSO dissolves the crystal lattice; PEG300 prevents precipitation; Tween-80 forms micelles; Saline provides isotonicity. |

| Cyclodextrin | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | IP, IV, PO | SBE-β-CD encapsulates the hydrophobic drug in a hydrophilic cavity, ideal for sensitive IV dosing. |

| Suspension | 0.5% CMC-Na in ddH₂O | ≥ 5.0 mg/mL | PO (Oral Gavage) | CMC-Na increases viscosity, creating a homogeneous suspension for high-dose oral efficacy studies. |